N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
Description
N-(4-Methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a tricyclic heterocyclic compound featuring a fused diazatricyclo[7.3.1.0²,⁷] core. The structure includes a carbothioamide group at position 11 and a 4-methoxyphenyl substituent, which influences its electronic and steric properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-24-16-7-5-15(6-8-16)20-19(25)21-10-13-9-14(12-21)17-3-2-4-18(23)22(17)11-13/h2-8,13-14H,9-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWXBQAOTZIKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide typically involves multiple steps. One common method includes the Bischler-Napieralski cyclization, which is used to form the diazocine ring structure . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in the study of photochemical reactions.
Biology: Investigated for its potential as a molecular tweezer, capable of binding to specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of stimuli-responsive materials and molecular machines.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves its ability to undergo reversible photoisomerization. This property allows it to switch between different isomeric forms under light irradiation, making it useful in applications requiring precise control of molecular conformation . The molecular targets and pathways involved include interactions with specific proteins and nucleic acids, depending on its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, biological targets, and pharmacological profiles.
Structural Analogs
2.1.1. 3-Cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide (Compound 7)
- Structural Differences : Replaces the carbothioamide group with a sulfonyl-linked propenamide moiety.
- Pharmacokinetics : Predicted favorable ADMET properties but requires in vitro/in vivo validation .
2.1.2. Acetylcytisine (11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene)
- Structural Differences : Substitutes the 4-methoxyphenylcarbothioamide with an acetyl group.
- Activity : Natural alkaloid from Genista tinctoria with acetylcholinesterase (AChE) inhibitory activity, similar to HupA (LD₅₀ = 4.6 mg/kg in mice) .
- Applications : Studied for cognitive enhancement and neuroprotection .
2.1.3. N-Allyl-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide
- Structural Differences : Replaces the 4-methoxyphenyl group with an allyl substituent.
- Properties : Likely exhibits altered lipophilicity and bioavailability compared to the methoxyphenyl variant .
Functional Analogs
2.2.1. 3-{[(1R,9S)-3-(Naphthalen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]methyl}benzonitrile
- Structural Differences : Incorporates a naphthalene ring and benzonitrile group.
- Activity : Identified as a Polo-like kinase 1 (PLK1) inhibitor via in silico screening, validated by fluorescence polarization assays .
- Applications : Anticancer candidate targeting mitotic regulation .
2.2.2. Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl}amino)benzoate
- Structural Differences : Substitutes the carbothioamide with an ethyl benzoate ester.
Conformational and Pharmacokinetic Comparisons
- Conformational Stability : In N-carbonyl cytisine derivatives, the syn/anti conformation of the C=O bond relative to the C11–N12 bond affects binding affinity. The target compound’s carbothioamide group may adopt a distinct conformation compared to carboxamide analogs .
- Toxicity : Acetylcytisine derivatives (e.g., HupA) show low mutagenicity and a wide safety margin (therapeutic index = 23) , whereas sulfonamide-linked analogs (e.g., Compound 7) require toxicity profiling .
Comparative Data Table
Biological Activity
N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide, also known as TOSLAB 861146, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 355.45 g/mol. The compound features a complex tricyclic structure that contributes to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O2S |
| Molecular Weight | 355.45 g/mol |
| CAS Number | Not specified |
| Synonyms | TOSLAB 861146 |
Biological Activity
Research into the biological activity of this compound has indicated several potential pharmacological effects:
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines. For example:
- Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
Antimicrobial Properties
The compound has shown activity against a range of microbial pathogens:
- Case Study : In a study assessing antibacterial efficacy, this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways:
- Findings : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and reduced edema.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell signaling pathways.
- Interference with DNA Synthesis : It could disrupt DNA replication processes in rapidly dividing cells.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
